7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Overview
Description
7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a useful research compound. Its molecular formula is C12H14FN and its molecular weight is 191.24 g/mol. The purity is usually 95%.
The exact mass of the compound 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structure
Synthesis and Physicochemical Properties : Research conducted by Satheeshkumar et al. (2020) explores the synthesis of a novel dispiro compound related to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]. This study reports on the compound's crystal structure and physicochemical properties, including FT-IR, NMR, and DFT calculations, highlighting its chemical reactivity and potential applications (Satheeshkumar et al., 2020).
Recyclization in Reactions with Nitrogen Binucleophiles : Andina et al. (2016) detail the recyclization of a compound structurally similar to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] in reactions with nitrogen binucleophiles. This process is crucial for understanding the reactivity and synthesis pathways of related chemical structures (Andina et al., 2016).
Reactions and Transformations
Reactions with Oxygencentered Nucleophiles : Kayukov et al. (2011) studied reactions involving compounds similar to 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] with oxygencentered nucleophiles. This research is significant in understanding the compound's reactivity and the formation of addition products (Kayukov et al., 2011).
Synthesis with Indoles and L-Proline : Sapnakumari et al. (2014) describe the synthesis of a compound involving the spiro[indole] structure, highlighting methods for creating complex molecules that include elements of 7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (Sapnakumari et al., 2014).
Trifluoromethylation and Spirocyclization of Indoles : Research by Li et al. (2020) investigates the trifluoromethylation of indolyl ynones coupled with spirocyclization of indoles, producing CF3-containing spiro[cyclopentane-1,3'-indole] scaffolds. This study offers insights into the synthesis of complex spirocyclic structures (Li et al., 2020).
Mechanism of Action
Target of Action
The exact target of “7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]” is currently unknown. Compounds with similar structures, such as indole derivatives, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Without specific information on “7’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole]”, it’s difficult to describe its exact mode of action. Many drugs work by binding to their target and modulating its activity, which can lead to changes in cellular processes .
Result of Action
The effects would depend on the compound’s specific mode of action and its interaction with its target .
Properties
IUPAC Name |
7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAJJLXWBJFLEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368756-19-7 | |
Record name | 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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